1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, also known as BDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising antimycobacterial activity. BDQ is a member of the spiroindoline class of compounds and is structurally distinct from other known antitubercular agents.
作用机制
1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one targets the ATP synthase enzyme of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy currency of the cell. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one binds to the c-ring of the ATP synthase, blocking the flow of protons through the enzyme and preventing the production of ATP. This leads to a depletion of energy in the bacterial cell, ultimately resulting in its death.
Biochemical and Physiological Effects:
1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is metabolized by the liver and excreted in the urine. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and tissue distribution.
实验室实验的优点和局限性
One of the main advantages of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is its potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the treatment of multidrug-resistant tuberculosis. However, one of the limitations of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
未来方向
There are several future directions for research on 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. One area of interest is the development of new analogs of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one with improved potency and pharmacokinetic properties. Another area of research is the use of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one in combination with other antitubercular agents to enhance its efficacy and reduce the risk of resistance. Additionally, the use of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one in the treatment of other mycobacterial infections, such as Mycobacterium leprae, is an area of active investigation.
合成方法
The synthesis of 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one involves the reaction of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with ethyl 2-oxo-4-phenylbutanoate in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid hydrazide to form 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. The overall yield of the synthesis is around 20%.
科学研究应用
1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been extensively studied for its antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. It has been shown to be highly effective in killing dormant and persistent bacteria, which are often responsible for the relapse of tuberculosis. 1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has also been tested against other mycobacterial species such as Mycobacterium avium and Mycobacterium leprae, and has shown promising results.
属性
IUPAC Name |
1'-benzoyl-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-9-18-17(14-15)19(25)22-21(23(18)2)10-12-24(13-11-21)20(26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOQGJNDRPGTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=CC=C4)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。